3-Cyclopropylbenzaldehyde
Description
3-Cyclopropylbenzaldehyde (CAS No. 201851-03-8) is an aromatic aldehyde with a cyclopropyl substituent at the meta position of the benzaldehyde core. Its molecular formula is C₁₀H₁₀O, and it is commercially available at a purity of 95% . The compound is of interest in organic synthesis due to the unique steric and electronic properties imparted by the cyclopropyl group, which can influence reactivity in condensation, oxidation, or nucleophilic addition reactions.
Properties
IUPAC Name |
3-cyclopropylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-7-8-2-1-3-10(6-8)9-4-5-9/h1-3,6-7,9H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHGKAMBYJGYOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443927 | |
| Record name | 3-cyclopropylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201851-03-8 | |
| Record name | 3-cyclopropylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyclopropylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyclopropylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with benzaldehyde under controlled conditions. The reaction typically requires an inert atmosphere and a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods: In an industrial setting, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to ensure maximum efficiency and minimal by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 3-cyclopropylbenzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to 3-cyclopropylbenzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: 3-Cyclopropylbenzoic acid.
Reduction: 3-Cyclopropylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
3-Cyclopropylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The cyclopropyl group may influence the compound’s reactivity and interaction with enzymes and receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 2- and 4-Cyclopropylbenzaldehyde
The ortho (2-) and para (4-) isomers of cyclopropylbenzaldehyde differ in the placement of the cyclopropyl group on the benzaldehyde ring. Key distinctions include:
- 4-Cyclopropylbenzaldehyde (CAS 20034-50-8, 95% purity): The para substituent offers minimal steric interference, allowing for more predictable electronic effects, such as resonance stabilization .
Table 1: Comparison of Cyclopropylbenzaldehyde Isomers
| Compound | CAS No. | Purity | Molecular Formula | Substituent Position | Key Feature |
|---|---|---|---|---|---|
| 3-Cyclopropylbenzaldehyde | 201851-03-8 | 95% | C₁₀H₁₀O | Meta | Balanced steric/electronic effects |
| 2-Cyclopropylbenzaldehyde | 20034-51-9 | 97% | C₁₀H₁₀O | Ortho | High steric hindrance |
| 4-Cyclopropylbenzaldehyde | 20034-50-8 | 95% | C₁₀H₁₀O | Para | Minimal steric interference |
Substituent Variations: Halogen, Nitro, and Alkyl Groups
3-Chlorobenzaldehyde (CAS 587-04-2)
- Structure : Chlorine substituent at the meta position (C₇H₅ClO).
- Properties : The electron-withdrawing chlorine increases the electrophilicity of the aldehyde group, enhancing reactivity in nucleophilic additions compared to this compound .
- Handling : Requires stringent safety measures due to toxicity; causes skin/eye irritation and requires immediate medical attention upon exposure .
3-Nitrobenzaldehyde (CAS 99-61-6)
- Structure: Nitro group at the meta position (C₇H₅NO₃).
- Properties : The strongly electron-withdrawing nitro group significantly activates the aldehyde for reactions like condensation but may also promote instability under reducing conditions .
3-Isopropylbenzaldehyde (CAS 34246-57-6)
- Structure : Isopropyl group at the meta position (C₁₀H₁₂O).
Functionalized Derivatives: 3-(Cyclopropylmethoxy)benzaldehyde
- Structure : Cyclopropylmethoxy group at the meta position (C₁₁H₁₂O₂, CAS 58986-61-1).
Biological Activity
3-Cyclopropylbenzaldehyde is an organic compound featuring a cyclopropyl group attached to a benzaldehyde moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, highlighting its mechanisms of action, cytotoxicity, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : C10H10O
- Molecular Weight : 150.19 g/mol
- IUPAC Name : this compound
The presence of the cyclopropyl ring is significant as it influences the compound's reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the potential of this compound as an anticancer agent. Various methodologies have been employed:
- MTT Assay : This assay measures cell viability based on mitochondrial activity. Results indicate that this compound significantly reduces viability in cancer cell lines, with IC50 values suggesting potent activity.
- Colony Formation Assay : This assay evaluates the ability of cells to proliferate indefinitely. The compound has shown a marked decrease in colony formation in treated cells compared to controls.
Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 25 | Induction of apoptosis |
| HeLa (Cervical) | 30 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 20 | Inhibition of proliferation |
Case Studies and Research Findings
-
Case Study on Anticancer Activity :
A study focusing on the effects of this compound on MCF-7 breast cancer cells revealed that treatment resulted in increased levels of reactive oxygen species (ROS), which correlated with apoptosis induction. The study utilized flow cytometry to assess cell cycle distribution and found significant G2/M phase arrest. -
Antimicrobial Evaluation :
Another research effort evaluated the antimicrobial properties of related cyclopropane derivatives, suggesting that structural similarities may confer similar activities to this compound. While direct studies on this specific compound are sparse, existing data indicate potential effectiveness against both gram-positive and gram-negative bacteria .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
